4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid
Overview
Description
4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid (4-CPBA) is an organic compound with a wide range of applications in organic synthesis and medical research. It is a white solid that is soluble in water and ethanol. 4-CPBA is a derivative of benzoic acid and is used as a starting material for synthesizing various organic molecules. It is also used in the synthesis of drugs and other compounds used in medical research.
Scientific Research Applications
Hydrogen Bonding in Liquid Crystals
Research has shown the potential of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid derivatives in the development of novel liquid crystalline materials. For example, the selective recognition between a benzoic acid derivative and nonmesogenic 4,4′-bibyridine through intermolecular hydrogen bonds results in a novel molecular structure with liquid crystalline properties. This illustrates the compound's role in the creation of materials with unique phase behavior and optical properties (Kato et al., 1990).
Anti-proliferative Agents
Derivatives of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid have been designed and synthesized as potential anti-cancer agents. Studies on these compounds have shown promising anti-proliferative effects against cancer cell lines, highlighting the potential therapeutic applications of these derivatives (Soni et al., 2015).
Photovoltaic Applications
In the context of renewable energy, derivatives of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid have been explored for their utility in dye-sensitized solar cells (DSSCs). These compounds serve as electron acceptors, improving the light-harvesting efficiency and stability of DSSCs, thus contributing to the development of more efficient solar energy conversion technologies (Yang et al., 2016).
Molecular and Crystal Structures
The study of the molecular and crystal structures of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid derivatives has provided insights into their hydrogen bonding capabilities and potential for forming ordered mixed crystals. These structural investigations contribute to a deeper understanding of the material properties and the design of new materials with tailored functionalities (Zugenmaier et al., 2003).
Synthesis of Novel Compounds
The utility of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid in the synthesis of new heterocyclic compounds has been demonstrated. This includes the development of thiazoles, pyrazoles, oxazoles, and other heterocyclic frameworks with potential biological activity. These synthetic pathways expand the toolbox for organic and medicinal chemists in drug discovery and development (Fadda et al., 2012).
properties
IUPAC Name |
4-(5-cyanopyridin-2-yl)oxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c14-7-9-1-6-12(15-8-9)18-11-4-2-10(3-5-11)13(16)17/h1-6,8H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUDWMJNAPABOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=NC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001274630 | |
Record name | 4-[(5-Cyano-2-pyridinyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001274630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid | |
CAS RN |
1093641-47-4 | |
Record name | 4-[(5-Cyano-2-pyridinyl)oxy]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1093641-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(5-Cyano-2-pyridinyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001274630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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